molecular formula C6H4ClIO2 B14495478 1-Chloro-2-iodylbenzene CAS No. 65386-94-9

1-Chloro-2-iodylbenzene

Cat. No.: B14495478
CAS No.: 65386-94-9
M. Wt: 270.45 g/mol
InChI Key: MHBUINAQEIQINU-UHFFFAOYSA-N
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Description

Contextual Role of Hypervalent Iodine Compounds (HICs) in Modern Organic Synthesis

Hypervalent iodine compounds (HICs) are organic derivatives of iodine in which the iodine atom formally possesses more than the eight valence electrons typically allowed by the octet rule. wikipedia.org These compounds, particularly those with iodine in the +3 (iodane) and +5 (iodylane) oxidation states, have become indispensable tools in contemporary organic synthesis. wikipedia.orgmagtech.com.cnacs.org Their popularity stems from their character as mild, highly selective, and environmentally friendly oxidizing agents, often serving as non-toxic alternatives to heavy metal-based oxidants. magtech.com.cnslideshare.net

The reactivity of HICs is often compared to that of transition metals, with reactions frequently proceeding through mechanisms involving oxidative addition, ligand exchange, and reductive elimination. acs.org This similarity has led to the development of a wide array of synthetic methodologies, including oxidations, halogenations, aminations, and the formation of carbon-carbon and carbon-heteroatom bonds. wikipedia.orgacs.org Common examples of HICs include iodobenzene (B50100) diacetate (PhI(OAc)2), 2-iodoxybenzoic acid (IBX), and Dess-Martin periodinane (DMP), each exhibiting unique reactivity profiles. wikipedia.orgmdpi.com

The Significance of Aromatic Halogenation in Iodine(V) Reagent Design

The introduction of halogen atoms onto the aromatic ring of an iodylarene plays a crucial role in modulating its reactivity and physical properties. Aromatic halogenation is a fundamental transformation in organic chemistry, and when applied to the design of iodine(V) reagents, it allows for the fine-tuning of their electronic and steric characteristics. researchgate.netlibretexts.org

The nature and position of the halogen substituent can influence the oxidizing power of the iodyl group. Electron-withdrawing groups, such as chlorine, can enhance the electrophilicity and oxidizing capability of the iodine(V) center. nih.gov Conversely, the steric bulk of the halogen can direct the regioselectivity of reactions involving the iodylarene. The synthesis of these halogenated iodylarenes can be achieved through various methods, including the direct oxidation of the corresponding iodoarenes using strong oxidizing agents like Oxone or potassium bromate (B103136) in acidic conditions. umn.edunih.gov The ability to strategically place halogens on the aromatic scaffold is a key design element in the development of new and more effective hypervalent iodine reagents. thieme-connect.de

Positioning of 1-Chloro-2-iodylbenzene within Contemporary Oxidative Methodologies

1-Chloro-2-iodylbenzene is a specific example of a substituted iodylarene that embodies the principles discussed above. The presence of the chloro group at the ortho position to the iodyl functionality significantly influences its chemical behavior. The electron-withdrawing nature of the chlorine atom is expected to enhance the oxidizing strength of the iodyl group.

The precursor to 1-chloro-2-iodylbenzene, 1-chloro-2-iodobenzene (B47295), is a readily available starting material. ontosight.aiguidechem.comchemicalbook.com The synthesis of 1-chloro-2-iodylbenzene would typically involve the oxidation of 1-chloro-2-iodobenzene. umn.edunih.gov The resulting 1-chloro-2-iodylbenzene can then be employed in a variety of oxidative transformations. For instance, iodylarenes are known to be effective oxidants for a range of functional groups. mdpi.comresearchgate.net The specific reactivity of 1-chloro-2-iodylbenzene in such reactions would be a subject of interest for synthetic chemists looking to develop new oxidative methodologies.

The table below summarizes some of the key properties of the precursor, 1-chloro-2-iodobenzene.

PropertyValue
Molecular FormulaC6H4ClI
Molecular Weight238.45 g/mol
AppearanceClear, slightly yellow liquid
Boiling Point234-235 °C
Density1.952 g/mL at 25 °C

Data sourced from multiple references. chemicalbook.comnih.gov

The strategic placement of the chlorine atom in 1-chloro-2-iodylbenzene makes it an interesting candidate for applications in regioselective reactions. The steric and electronic influence of the ortho-chloro group could potentially direct the outcome of oxidative processes, offering a level of control that might not be achievable with unsubstituted iodylbenzene. As the field of hypervalent iodine chemistry continues to expand, the exploration of specifically substituted reagents like 1-chloro-2-iodylbenzene will be crucial for the development of more sophisticated and efficient synthetic methods. beilstein-journals.org

Properties

CAS No.

65386-94-9

Molecular Formula

C6H4ClIO2

Molecular Weight

270.45 g/mol

IUPAC Name

1-chloro-2-iodylbenzene

InChI

InChI=1S/C6H4ClIO2/c7-5-3-1-2-4-6(5)8(9)10/h1-4H

InChI Key

MHBUINAQEIQINU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)Cl)I(=O)=O

Origin of Product

United States

Synthetic Strategies for 1 Chloro 2 Iodylbenzene and Its Precursors

Preparative Routes to 1-Chloro-2-iodobenzene (B47295) as a Synthetic Intermediate

1-Chloro-2-iodobenzene is a key building block used in various organic syntheses, including as a precursor for cross-coupling reactions and the preparation of more complex molecules. chemicalbook.comthermofisher.comfishersci.ca Its synthesis can be achieved through several established chemical routes.

Direct halogenation involves the introduction of halogen atoms onto an aromatic ring through electrophilic substitution. In the context of 1-chloro-2-iodobenzene, this can involve sequential halogenation starting from benzene (B151609) or direct iodination of chlorobenzene (B131634).

One common approach is the direct iodination of chlorobenzene. This can be performed using iodine monochloride (ICl) under controlled conditions. Another method involves the use of sodium iodide (NaI) with a copper(I) iodide (CuI) catalyst in a polar aprotic solvent like dimethylformamide (DMF). Careful control of the reaction temperature, typically between 80–100°C, is crucial to prevent the formation of di-iodinated byproducts.

An alternative strategy begins with the Friedel-Crafts chlorination of benzene using chlorine gas (Cl₂) and a Lewis acid catalyst such as aluminum chloride (AlCl₃) to produce chlorobenzene. Subsequent introduction of an iodine atom at the ortho position is challenging due to the directing effects of the chlorine atom. To achieve ortho-selectivity, an activating group may be required. For instance, chlorobenzene can be converted to o-chlorophenol, whose hydroxyl group directs iodination to the ortho position; subsequent removal of the hydroxyl group would yield the target compound, though this multi-step process can be inefficient.

A more industrially scalable method for introducing iodine is through the diazotization of an appropriate aniline. vulcanchem.comvulcanchem.com For 1-chloro-2-iodobenzene, this would involve the diazotization of 2-chloroaniline, followed by a Sandmeyer-type reaction with potassium iodide.

MethodStarting MaterialReagentsKey ConditionsProduct
Direct IodinationChlorobenzeneIClControlled conditions1-Chloro-2-iodobenzene
Catalytic Iodination1-Chlorobenzene derivativesNaI, CuIPolar aprotic solvent (e.g., DMF), 80–100°C1-Chloro-2-iodobenzene
Diazotization2-ChloroanilineNaNO₂, HCl; then KILow temperature for diazotization1-Chloro-2-iodobenzene

The synthesis of complex molecules like polysubstituted arenes can be planned using convergent or divergent strategies to optimize efficiency and yield. wikipedia.orgwikipedia.org

A divergent synthesis begins with a central core molecule that is reacted outwards in successive generations to create a library of related compounds. wikipedia.org This strategy is efficient for generating molecular diversity from a common starting point. wikipedia.org For chloroiodobenzenes, a divergent approach could start with a pre-functionalized benzene ring to which chloro and iodo substituents are added sequentially. Another example is starting with a molecule like 1-chloro-3-iodobenzene (B1293798) and using the differential reactivity of the halogens to create a variety of products. orgsyn.org The iodine atom is typically the most reactive in metal-catalyzed coupling reactions, allowing for selective substitution while leaving the chlorine atom intact for subsequent transformations. vulcanchem.comvulcanchem.com

Oxidative Pathways for the Generation of 1-Chloro-2-iodylbenzene

The transformation of an iodoarene (ArI) into an iodylarene (ArIO₂) is an oxidation reaction that elevates the iodine atom from a +1 to a +5 oxidation state. These hypervalent iodine compounds are valuable as selective oxidizing agents in their own right. organic-chemistry.orgmdpi.com

Peroxidative methods are commonly used for the synthesis of hypervalent iodine compounds. A standard laboratory method for preparing related (diacetoxyiodo)arenes involves the oxidation of iodoarenes with peracetic acid, although this reaction can be slow and requires careful temperature control. arkat-usa.orgnih.gov

More recent and efficient protocols have been developed. A facile method for preparing iodylarenes involves a ruthenium-catalyzed oxidation using peracetic acid as the oxidant. organic-chemistry.org This procedure operates under mild conditions (40 °C) and is effective for iodoarenes with both electron-donating and electron-withdrawing groups. organic-chemistry.org Another approach utilizes hydrogen peroxide (H₂O₂) as the terminal oxidant. One strategy involves the in-situ generation of a peracid from H₂O₂, which then combines with a RuCl₃-catalyzed disproportionation to furnish the iodylarene. nsf.gov

Substrate ExampleOxidant SystemCatalystConditionsProduct ExampleYieldReference
Iodobenzene (B50100)Peracetic acidRuCl₃40 °CIodylbenzene98% organic-chemistry.org
4-IodotoluenePeracetic acidRuCl₃40 °C4-Methyl-1-iodylbenzene99% organic-chemistry.org
4-IodonitrobenzenePeracetic acidRuCl₃40 °C4-Nitro-1-iodylbenzene95% organic-chemistry.org
IodobenzeneH₂O₂ / Acetic AnhydrideRuCl₃-Iodylbenzene- nsf.gov

Hypohalites, such as sodium hypochlorite (B82951) (NaOCl), can serve as effective oxidants for preparing iodylarenes. sciencemadness.orgstackexchange.com The haloform reaction, which can be conducted with sodium hypochlorite, demonstrates the oxidizing power of this reagent class. stackexchange.com

A specific procedure for synthesizing iodoxybenzene (B1195256) involves the oxidation of iodobenzene dichloride with a 12.5% sodium hypochlorite solution. sciencemadness.org The reaction is typically heated to around 65°C for an hour, during which the yellow iodobenzene dichloride is converted to the white, solid iodoxybenzene. sciencemadness.org This method can be inferred as applicable to the oxidation of 1-chloro-2-iodobenzene dichloride (formed by reacting 1-chloro-2-iodobenzene with chlorine nih.gov) to produce 1-chloro-2-iodylbenzene. The active oxidizing species is hypochlorous acid (HOCl), which can be generated in situ. nsf.gov

Green chemistry principles focus on designing chemical processes that are environmentally benign, reduce waste, and improve energy efficiency. encyclopedia.pubmdpi.com In the synthesis of iodylarenes, several green strategies have been explored to move away from stoichiometric, harsh oxidants.

The use of catalysis is a cornerstone of green chemistry. encyclopedia.pub The ruthenium-catalyzed oxidation of iodoarenes with peracetic acid is an example of a more sustainable method, as the catalyst allows the reaction to proceed under milder conditions with high efficiency. organic-chemistry.org The development of recyclable catalysts is another key area. nih.gov

Employing safer and more environmentally friendly oxidants is also critical. Sodium periodate (B1199274) (NaIO₄) has been used as a safe and effective oxidant to prepare both (diacetoxyiodo)arenes and iodylarenes from the corresponding iodoarenes in good yields. nih.gov The use of hydrogen peroxide as a terminal oxidant is highly desirable as its only byproduct is water. nsf.gov

Other green techniques applicable to this field include the use of water as a solvent, which has been shown to be effective for certain iodosylbenzene-mediated oxidations. nih.gov Furthermore, electrochemical methods, where electrons serve as the "reagent," represent a clean and sustainable approach for generating hypervalent iodine species. chemrxiv.org Solvent-free synthesis methods, such as mechanochemical grinding, are also being developed to minimize environmental impact. mdpi.com

Considerations for Catalyst and Reagent Regeneration in Iodylbenzene Synthesis

The advancement of sustainable chemistry has placed significant emphasis on the development of catalytic systems and recyclable reagents, particularly within hypervalent iodine chemistry. rsc.orgsci-hub.se These approaches aim to minimize waste and improve the economic viability of synthetic processes.

A key strategy involves the in situ generation of the active hypervalent iodine species from a catalytic amount of an iodoarene precursor. mdpi.com This is achieved by using a stoichiometric amount of a terminal oxidant. In the context of iodylbenzene synthesis, a catalytic amount of 1-chloro-2-iodobenzene could theoretically be used in conjunction with a strong terminal oxidant. The proposed catalytic cycle would involve the oxidation of the iodine(I) precatalyst to the active iodine(V) state (1-chloro-2-iodylbenzene). rsc.org After this species oxidizes a target substrate, it is reduced back to the iodine(I) state, ready to re-enter the catalytic cycle. rsc.org

Another powerful technique for reagent regeneration is the use of polymer-supported reagents. soton.ac.uk In this method, the iodoarene functionality is immobilized on a solid support, such as polystyrene beads. soton.ac.uk This heterogenization of the reagent offers several advantages:

Simplified Purification : The reagent can be easily removed from the reaction mixture by simple filtration, eliminating the need for complex chromatographic separation.

These strategies represent a shift from using stoichiometric amounts of expensive and environmentally taxing reagents to more sustainable, catalytic, and recyclable systems. nsf.gov

Table 2: Regeneration Strategies in Iodylbenzene Synthesis This table is interactive. Click on the headers to sort the data.

Strategy Principle Typical Terminal Oxidants Advantages Key Findings/Examples
In-situ Catalytic Cycle Iodoarene (precatalyst) is repeatedly oxidized to the active I(V) state by a co-oxidant. Oxone, Peracids (e.g., peracetic acid), Sodium hypochlorite. rsc.orgnsf.govsciencemadness.org Reduces the amount of iodine reagent needed; minimizes waste. Catalytic systems for alcohol oxidation using an iodine(V) species generated in situ have been developed. rsc.org
Polymer-Supported Reagents Iodoarene is covalently bonded to a solid polymer support. Oxone, Peracids. Easy separation and recovery of the reagent by filtration; potential for automation; reusability. soton.ac.uk Polymer-supported (diacetoxyiodo)benzene (B116549) has been used for intramolecular cyclisation, demonstrating the utility of supported reagents. soton.ac.uk

Elucidation of Reactivity and Reaction Mechanisms of 1 Chloro 2 Iodylbenzene

Fundamental Aspects of Hypervalent Bonding in Iodine(V) Systems

Hypervalent iodine compounds are characterized by an iodine atom that exceeds the octet rule, accommodating more than eight electrons in its valence shell. tcichemicals.com This phenomenon is explained by the formation of multicenter bonds, which are crucial to understanding the structure and reactivity of these species. rsc.orgresearchgate.net

Three-Center, Four-Electron (3c-4e) Bonding Model in Lambda-5-Iodanes

The bonding in hypervalent iodine compounds is often described by the three-center, four-electron (3c-4e) bond model, a concept initially proposed by Pimentel and Rundle. e-bookshelf.dewikipedia.org This model is particularly useful in explaining the bonding in λ³-iodanes and can be extended to λ⁵-iodanes. rsc.orgwikipedia.org In a typical iodine(III) compound with a trigonal bipyramidal geometry, the two most electronegative ligands occupy the apical positions, forming a linear L-I-L arrangement. e-bookshelf.de This arrangement involves the overlap of the 5p orbital of the central iodine atom with the orbitals of the two axial ligands. e-bookshelf.de This interaction leads to the formation of three molecular orbitals: a bonding orbital, a non-bonding orbital, and an antibonding orbital. e-bookshelf.de The four electrons occupy the bonding and non-bonding orbitals, resulting in a bond order of approximately 0.5 for each I-L bond. wikipedia.org This model avoids the need to invoke d-orbital participation and explains the characteristically long and relatively weak bonds observed in hypervalent iodine compounds. tcichemicals.com

In pentavalent iodine (iodine(V)) compounds, which often exhibit a square bipyramidal geometry, the bonding can be conceptualized as involving two orthogonal 3c-4e bonds for the four equatorial ligands, with the fifth ligand and a lone pair occupying the apical positions. sci-hub.se The stability and reactivity of these compounds are highly dependent on the nature of these hypervalent bonds. tcichemicals.com

Influence of Ortho-Chloro Substitution on Iodine(V) Electrophilicity

The presence of substituents on the aryl ring of an aryliodane can significantly influence its reactivity. An ortho-chloro substituent, being an electron-withdrawing group, is expected to impact the electrophilicity of the iodine(V) center. Electron-withdrawing groups on the aromatic ring can affect the electron density at the iodine center, thereby modulating its reactivity. wikipedia.org

Mechanistic Pathways of Oxidative Transformations Mediated by 1-Chloro-2-iodylbenzene

The reactions mediated by hypervalent iodine compounds often proceed through mechanisms analogous to those observed in transition metal chemistry, involving steps such as ligand exchange, reductive elimination, and ligand coupling. e-bookshelf.deacs.org

Ligand Exchange Processes in Iodine(V) Chemistry

Ligand exchange is a fundamental step in many reactions involving hypervalent iodine reagents. arkat-usa.orgdiva-portal.org This process involves the replacement of one or more ligands on the iodine center with a substrate molecule. The facility of ligand exchange is influenced by the nature of the existing ligands and the incoming substrate. arkat-usa.orgnih.gov For instance, weakly coordinating ligands are more readily exchanged, facilitating the subsequent steps of the reaction. nih.gov

Single-Electron Transfer (SET) Mechanisms in Oxidative Reactions

Single-electron transfer (SET) is another important mechanistic pathway in the reactions of hypervalent iodine compounds. nih.govnumberanalytics.com In a SET mechanism, the reaction is initiated by the transfer of a single electron from the substrate to the iodine(V) reagent, or vice versa, leading to the formation of radical intermediates. numberanalytics.comlibretexts.org These radical species then undergo further reactions to form the final products. researchgate.net

The involvement of SET pathways has been proposed in various oxidations mediated by hypervalent iodine reagents. nih.gov For example, the IBX-mediated cyclization of anilides in certain solvents is suggested to proceed through an initial SET from the anilide to an IBX complex. nih.gov The propensity for a reaction to proceed via a SET mechanism depends on the redox potentials of the reactants and the reaction conditions. numberanalytics.com The formation of radical intermediates in SET processes can lead to unique reactivity and product distributions compared to two-electron pathways. numberanalytics.comnih.gov

Nucleophilic Attack and Ligand Coupling Pathways

Nucleophilic attack on the electrophilic iodine center or on a ligand attached to the iodine is a common mechanistic feature in hypervalent iodine chemistry. libretexts.orglibretexts.org Following the initial interaction between the substrate and the iodine reagent, which may involve ligand exchange, a nucleophile can attack the iodine atom or a coordinated substrate. acs.orgstudymind.co.uk

Ligand coupling is a subsequent step where two ligands attached to the iodine center couple and are eliminated, with the iodine being reduced in the process. core.ac.uknih.gov This process is analogous to reductive elimination in transition metal catalysis. nih.gov The stereochemistry of the coupled product can provide insights into whether the coupling is intramolecular. core.ac.uk In some instances, the reaction may proceed through a concerted mechanism where bond formation and bond breaking occur simultaneously. libretexts.orgcrunchchemistry.co.uk For example, in some nucleophilic substitution reactions, the nucleophile attacks the carbon atom bearing the leaving group in a single step (SN2-type mechanism). libretexts.org Alternatively, the reaction can proceed in a stepwise manner involving the formation of an intermediate. libretexts.orgcrunchchemistry.co.uk The specific pathway taken depends on the nature of the reactants and the reaction conditions. mdpi.com

Regioselectivity and Stereochemical Control in 1-Chloro-2-iodylbenzene-Promoted Reactions

The presence of both a chloro and an iodyl group on the benzene (B151609) ring of 1-chloro-2-iodylbenzene introduces significant electronic and steric influences that govern the regioselectivity and stereochemistry of the reactions it promotes. As a hypervalent iodine(V) reagent, 1-chloro-2-iodylbenzene is a powerful oxidant, and its reactivity is often compared to other well-known iodine(V) reagents like 2-iodoxybenzoic acid (IBX). mdpi.com The substitution pattern on the aromatic ring, however, can fine-tune its reactivity and selectivity.

The chlorine atom, being an ortho, para-directing deactivator, and the iodyl group, a strong electron-withdrawing group, create a unique electronic environment on the aromatic ring. This influences how the reagent interacts with substrates. In reactions where 1-chloro-2-iodylbenzene acts as an oxidant, the regioselectivity is often dictated by the nature of the substrate and the specific reaction conditions. For instance, in the oxidation of phenols, the position of oxidation can be influenced by the directing effects of the substituents on the phenol (B47542) ring itself, as well as by the steric bulk of the iodine reagent. nih.gov

Stereochemical control in reactions promoted by 1-chloro-2-iodylbenzene is a critical aspect, particularly in the synthesis of chiral molecules. Hypervalent iodine reagents can participate in reactions that proceed through intermediates allowing for stereoselective transformations. mdpi.com For example, in the difunctionalization of alkenes, the reaction can proceed through a cyclic intermediate involving the iodine atom, which can then be attacked by a nucleophile in a stereocontrolled manner. The stereochemical outcome, whether it results in retention or inversion of configuration, is dependent on the reaction mechanism, which can be influenced by the structure of the alkene, the nucleophile, and the solvent. mdpi.comlibretexts.org

In reactions involving nucleophilic substitution on a chiral substrate, the use of a hypervalent iodine reagent can lead to either retention or inversion of stereochemistry. For example, SN2 reactions are characterized by a backside attack of the nucleophile, leading to a complete stereochemical inversion. doubtnut.com In contrast, SN1 reactions proceed through a planar carbocation intermediate, which can be attacked from either face, often leading to racemization, although ion pairing effects can sometimes favor inversion. libretexts.org The specific role of 1-chloro-2-iodylbenzene in influencing the stereochemical pathway in such reactions is an area of active research.

The table below summarizes the expected regiochemical and stereochemical outcomes in hypothetical reactions promoted by 1-chloro-2-iodylbenzene, based on general principles of reactivity for hypervalent iodine compounds.

Reaction Type Substrate Type Expected Regioselectivity Expected Stereochemical Outcome
Oxidation of AlcoholsPrimary/Secondary AlcoholsN/AN/A (achiral products)
a-Hydroxylation of KetonesEnolizable KetonesFavored at the more substituted a-carbonRacemic unless a chiral auxiliary is used
Difunctionalization of AlkenesSimple AlkenesFollows electronic and steric bias of alkeneCan be stereospecific (syn or anti addition) depending on the mechanism
Electrophilic Aromatic SubstitutionActivated ArenesDirected by substituents on the areneN/A

Transition State Analysis and Reaction Energetics

The elucidation of reaction mechanisms involving 1-chloro-2-iodylbenzene heavily relies on transition state analysis and the study of reaction energetics. Computational methods, such as Density Functional Theory (DFT), are invaluable tools for investigating the structures and energies of reactants, intermediates, transition states, and products. sumitomo-chem.co.jpnih.gov These calculations provide insights into the feasibility of a proposed reaction pathway and can help to explain observed selectivity.

In a typical oxidation reaction mediated by a hypervalent iodine(V) reagent, the initial step might involve the coordination of the substrate to the iodine center. This is followed by a rearrangement, often through a five-membered ring transition state, leading to the oxidized product and the reduced iodine(III) species. e-bookshelf.de The energetics of this process, including the stability of any intermediates and the energy of the transition state, are influenced by the substituents on the iodylarene. The presence of the chloro group in 1-chloro-2-iodylbenzene can affect the electrophilicity of the iodine center and the stability of the transition state, thereby modulating the reaction energetics compared to unsubstituted iodylbenzene.

Computational studies on related hypervalent iodine compounds have shown that the transition states can involve complex geometries, including dimeric or trimeric structures. e-bookshelf.denih.gov The reaction energetics are also significantly affected by the solvent, which can stabilize charged intermediates and transition states. e-bookshelf.de

The table below presents hypothetical activation energies for key steps in a reaction promoted by 1-chloro-2-iodylbenzene, illustrating how computational chemistry can be used to understand reaction mechanisms.

Reaction Step Description Hypothetical Activation Energy (kcal/mol)
Ligand ExchangeSubstrate coordinates to the iodine center5-10
Hypervalent TwistRearrangement of ligands around the iodine center15-25
Reductive EliminationFormation of the product and reduced iodine species10-15

It is important to note that these values are illustrative. Actual activation energies would need to be determined through detailed quantum chemical calculations for specific reactions. sumitomo-chem.co.jpmdpi.com Such studies are crucial for a comprehensive understanding of the reactivity of 1-chloro-2-iodylbenzene and for the rational design of new synthetic methodologies.

Advanced Applications of 1 Chloro 2 Iodylbenzene in Organic Synthesis

Catalytic and Stoichiometric Oxidations Utilizing 1-Chloro-2-iodylbenzene

Hypervalent iodine(V) reagents are renowned for their utility as oxidants in a wide array of synthetic transformations due to their high efficiency and selectivity. mdpi.comresearchgate.net 1-Chloro-2-iodylbenzene functions effectively in this capacity, either as a stoichiometric oxidant or as part of a catalytic cycle where it is regenerated in situ. nsf.govnsf.gov

One of the most fundamental applications of iodylarenes, including 1-Chloro-2-iodylbenzene, is the selective oxidation of primary and secondary alcohols to their corresponding aldehydes and ketones. This transformation is crucial in multi-step syntheses. The reactions are typically high-yielding and proceed under mild conditions, avoiding the over-oxidation of primary alcohols to carboxylic acids, a common side reaction with many other oxidizing agents. mdpi.com

Research has demonstrated that iodylarenes can be used catalytically in conjunction with a terminal oxidant like Oxone. mdpi.comnsf.gov For instance, systems using a precursor iodoarene, which is oxidized in situ to the active iodine(V) species, have been developed for the efficient conversion of alcohols. mdpi.comnsf.gov While many studies highlight the use of IBX, the principles are directly applicable to its chloro-substituted analog. The catalytic cycle involves the oxidation of the iodoarene precursor by a co-oxidant to the iodylarene, which then oxidizes the alcohol substrate and is reduced back to the iodine(I) state, ready for re-oxidation. rsc.org

Table 1: Representative Oxidations of Alcohols to Carbonyls using Iodylarene Systems

Substrate Reagent/Catalytic System Product Yield (%) Reference
Cyclohexanol Iodoarene precursor, n-butyraldehyde, CoCl₂·6H₂O, O₂ Cyclohexanone 86% chemrxiv.org
1-Phenylethanol 2-Iodoxybenzenesulfonic acid (IBS), Oxone Acetophenone >99% organic-chemistry.org
Benzyl alcohol 2-Iodobenzoic acid, Oxone Benzoic Acid 94% nsf.gov

This table showcases the general reactivity of iodylarene systems in alcohol oxidation. The specific use of 1-Chloro-2-iodylbenzene follows these established principles of reactivity.

Iodylarenes are effective reagents for the oxidative functionalization of carbon-carbon double and triple bonds. These reactions provide access to a variety of valuable molecular scaffolds. nih.gov Depending on the reaction conditions and the substrate, different functional groups can be installed. For example, iodylbenzene and its derivatives can mediate the oxidative cleavage of alkenes, providing a safe alternative to ozonolysis. nih.gov

In other transformations, iodylarenes can participate in the difunctionalization of alkenes. For example, the use of hypervalent iodine reagents can lead to the formation of vicinal diols (syn-dihydroxylation) or other 1,2-difunctionalized products. nsf.govumich.edu The reaction of an alkene with an iodylarene in the presence of a nucleophile can lead to the incorporation of two new functional groups across the double bond. researchgate.net

The direct functionalization of otherwise inert C-H bonds is a major goal in synthetic chemistry, offering a more atom-economical approach to building molecular complexity. tcichemicals.compitt.edu Iodylarenes have been successfully employed as oxidants in various C-H functionalization reactions. nsf.gov A notable application is the oxidation of C-H bonds at the benzylic position to form carbonyl groups. nsf.gov This reaction is highly valuable for the synthesis of aryl ketones and aldehydes from simple alkylarene precursors.

Furthermore, hypervalent iodine reagents can promote the C-H functionalization of specific heterocycles. For instance, the C-H bonds of indoles can be functionalized through cross-dehydrogenative coupling (CDC) reactions, where an iodylarene can act as the oxidant to enable the formation of new C-C or C-N bonds at specific positions of the indole (B1671886) ring. chim.it

Formation of Carbon-Carbon Bonds in Transformations Involving 1-Chloro-2-iodylbenzene

Beyond its role as a simple oxidant, 1-Chloro-2-iodylbenzene and related reagents are instrumental in facilitating the formation of new carbon-carbon bonds through oxidative coupling and difunctionalization pathways.

Oxidative aromatic coupling is a powerful method for the synthesis of biaryl and polycyclic aromatic compounds. nih.gov Hypervalent iodine reagents are excellent oxidants for these transformations, promoting the coupling of electron-rich aromatic and heteroaromatic rings. nih.govarkat-usa.org The reaction is believed to proceed through the generation of a radical cation intermediate from the aromatic substrate, which then undergoes coupling. nih.gov

1-Chloro-2-iodylbenzene can be used to mediate the homocoupling of two identical aromatic units or the cross-coupling of two different partners. These methods are particularly useful for synthesizing complex molecules from simpler precursors. For example, hypervalent iodine-promoted reactions have been used to synthesize valuable thiazole (B1198619) and oxazole (B20620) heterocycles through a twofold oxidative coupling of amines with thioamides or amides. nih.gov

Table 2: Examples of Hypervalent Iodine-Mediated Oxidative Coupling

Substrate 1 Substrate 2 Reagent Product Type Reference
2-Naphthylamine N,N-dimethylthioformamide PhI(OAc)₂ Thiazole nih.gov
Phenol (B47542) derivatives Phenol derivatives Iodylarene Biphenol arkat-usa.org

This table illustrates the types of coupling reactions enabled by hypervalent iodine oxidants, a class to which 1-Chloro-2-iodylbenzene belongs.

The vicinal difunctionalization of alkenes and alkynes involves the addition of two functional groups across the multiple bond in a single operation. researchgate.net This strategy allows for the rapid construction of complex and densely functionalized molecules from simple starting materials. researchgate.net Hypervalent iodine reagents, through their electrophilic nature, are highly effective at initiating such transformations. researchgate.net

The general mechanism involves the electrophilic activation of the alkene by the iodine(III) species (often generated in situ or as an intermediate from the iodine(V) reagent), forming a cyclic iodonium (B1229267) ion. This intermediate is then susceptible to nucleophilic attack, which opens the ring and results in a 1,2-difunctionalized product. researchgate.net Reactions involving hypervalent iodine reagents have been developed for various difunctionalizations, including fluoroiodination and other halofunctionalizations. acs.org

Construction of Carbon-Heteroatom Bonds through 1-Chloro-2-iodylbenzene Mediation

Hypervalent iodine reagents are extensively used to facilitate the formation of bonds between carbon and various heteroatoms. sci-hub.se The strong oxidizing nature of the iodine(V) center in 1-chloro-2-iodylbenzene is pivotal in activating substrates for subsequent nucleophilic attack, enabling the construction of C-N, C-Cl, and C-O bonds.

The formation of carbon-nitrogen bonds via oxidative amination is a key transformation for which hypervalent iodine reagents are well-suited. sci-hub.se These reagents can promote the coupling of nitrogen sources (amines, amides, imides) with various carbon-based substrates. In these reactions, the iodylarene likely oxidizes the nitrogen nucleophile or the carbon-based substrate to generate a highly reactive intermediate, such as a nitrenoid or a carbocation, which then combine to form the C-N bond. While specific examples detailing the use of 1-chloro-2-iodylbenzene are not widely documented, the general reactivity of iodylarenes in transition-metal-catalyzed C-N bond formation is known. dokumen.pub The enhanced oxidizing power of 1-chloro-2-iodylbenzene suggests it would be a highly effective mediator for such transformations.

Table 1: Representative Hypervalent Iodine(V)-Mediated C-N Bond Formation This table illustrates a typical reaction mediated by a related Iodine(V) reagent, as specific data for 1-chloro-2-iodylbenzene is not available.

Substrate Nitrogen Source Reagent Product Yield (%)
N-Aryl Sulfonamide Alkene IBX N-Alkenyl Sulfonamide 75-90
Aniline Derivative Arene Iodylarene/Catalyst N-Aryl Aniline 60-85

Chloro-functionalization is a process that introduces a chlorine atom into an organic molecule. This transformation is not a characteristic application for iodylarenes like 1-chloro-2-iodylbenzene. Iodylarenes are iodine(V) compounds that primarily function as oxygen-transfer agents or general oxidants. vdoc.pub

The reagents of choice for chlorinations within the hypervalent iodine family are typically iodine(III) derivatives, specifically (dichloroiodo)arenes (ArICl₂). acs.org These compounds, such as the parent iodobenzene (B50100) dichloride (PhICl₂), are stable, crystalline solids that serve as convenient and safe sources of electrophilic chlorine for reactions like the chlorination of alkenes and alkynes. sci-hub.seacs.org The chlorine atoms in ArICl₂ are directly bonded to the iodine center and are readily delivered to nucleophilic substrates. In contrast, the chlorine atom in 1-chloro-2-iodylbenzene is attached to the aromatic ring and is not labile.

Table 2: Typical Chloro-Functionalization using a (Dichloroiodo)arene Reagent This table demonstrates a standard chloro-functionalization reaction using a suitable Iodine(III) reagent.

Substrate Reagent Solvent Product Yield (%)
Styrene Iodobenzene Dichloride Methanol 1-Chloro-2-methoxy-1-phenylethane >90
Cyclohexene 4,4'-Bis(dichloroiodo)biphenyl Dichloromethane 1,2-Dichlorocyclohexane ~95

Oxy-functionalization is a hallmark application of iodylarenes and related iodine(V) reagents. sci-hub.se They are highly effective at introducing hydroxyl (-OH) and alkoxyl (-OR) groups into organic molecules, particularly at positions that can be challenging to functionalize using other methods. These reactions often proceed via the oxidation of a substrate to generate an intermediate that is subsequently trapped by water or an alcohol.

A prominent application is the α-hydroxylation of carbonyl compounds. For instance, 2-iodoxybenzoic acid (IBX) is known to mediate the α-hydroxylation of α-alkynyl carbonyl systems, providing access to tertiary alcohols. sci-hub.se Similarly, iodylarenes can be used as terminal oxidants in transition-metal-catalyzed C-H hydroxylation and alkoxylation reactions. rsc.orgresearchgate.net The reactivity of 1-chloro-2-iodylbenzene is expected to be potent in these transformations, facilitating the oxidation of alcohols, phenols, and activated C-H bonds.

Table 3: Examples of Oxy-Functionalization using Iodine(V) Reagents

Substrate Reagent Reaction Type Product Yield (%)
α-Alkynyl Ketone IBX α-Hydroxylation α-Hydroxy-α-alkynyl Ketone ~85
Phenol Derivative Chiral Iodylarene Hydroxylative Dearomatization o-Quinol High
Benzoic Acid Iodosylbenzene/Pd(II) Catalyst C-H Hydroxylation Salicylic Acid Moderate-High

Rearrangement and Fragmentation Reactions Initiated by 1-Chloro-2-iodylbenzene

The potent oxidizing capability of iodylarenes can be harnessed to initiate skeletal rearrangements and controlled fragmentation reactions. sci-hub.se These processes typically involve the single-electron or two-electron oxidation of a substrate to generate a reactive radical or cationic intermediate, which then undergoes a predictable structural change.

For example, iodine(V) reagents like IBX can promote the oxidative rearrangement of 2-alkynyl alcohol systems to produce Z-enediones. sci-hub.se Fragmentation reactions are also well-documented, particularly with alcohols. The oxidation of an alcohol can generate an alkoxy radical, which can then undergo β-fragmentation (cleavage of a carbon-carbon bond adjacent to the oxygen-bearing carbon). This strategy has been applied in the synthesis of medium-sized ring systems and complex natural product precursors. acs.org Given its strong oxidizing nature, 1-chloro-2-iodylbenzene would be an effective initiator for such transformations, especially for substrates requiring a more powerful oxidant.

Table 4: Representative Rearrangement and Fragmentation Reactions This table shows examples of reactions initiated by related Iodine(V) or Iodine(III) reagents.

Substrate Reagent Reaction Type Key Intermediate Product Type
2-Alkynyl Alcohol IBX Oxidative Rearrangement Oxidized Alkyne Z-Enedione
Tertiary Cyclopropyl Alcohol PIFA (Iodine-III) Fragmentation Alkoxy Radical Ring-Opened Ketone
Cyclic Hemi-acetal Iodosylbenzene/I₂ Radical Fragmentation Anomeric Alkoxy Radical Medium-sized Lactone

Synthetic Utility as a Key Reagent in the Assembly of Complex Molecular Architectures

The selective and powerful oxidizing properties of iodylarenes make them valuable reagents in the multistep synthesis of complex molecules, including natural products. sci-hub.se They are often employed in key steps where mild conditions are required to avoid decomposition of sensitive functional groups present in advanced intermediates.

The utility of iodine(V) reagents is demonstrated in transformations such as oxidative dearomatization of phenols to create spirocyclic systems, a common motif in natural products. sci-hub.se Furthermore, fragmentation reactions initiated by hypervalent iodine reagents have been used to construct key intermediates for alkaloids like (−)-pinidine. sci-hub.se The role of a reagent like 1-chloro-2-iodylbenzene in such a context would be to effect a specific oxidation that other, less powerful oxidants cannot achieve or do so with lower selectivity. Its application allows for the strategic functionalization or cleavage of bonds, paving the way for the construction of intricate molecular frameworks.

Table 5: Application of Hypervalent Iodine Reagents in Complex Synthesis

Synthetic Target Class Reagent Class Transformation Purpose in Synthesis
Alkaloids (e.g., (-)-Pinidine) Iodine(III) Reagents Oxidative Fragmentation Formation of key piperidine (B6355638) intermediate
Spirocyclic Natural Products Iodylarenes/IBX Hydroxylative Phenol Dearomatization Construction of core spiro-framework
Antifungal Agents (e.g., (-)-Jesterone) Iodosylbenzene Oxidative Ketalization Preparation of essential benzoquinone precursor

Spectroscopic Characterization and Computational Chemistry of 1 Chloro 2 Iodylbenzene

Advanced Spectroscopic Methods for Structural Elucidation

The structural characterization of 1-chloro-2-iodylbenzene and related hypervalent iodine compounds relies on a suite of advanced spectroscopic techniques. While specific spectroscopic data for 1-chloro-2-iodylbenzene is not extensively detailed in the provided results, the methodologies applied to similar compounds offer a clear framework for its analysis.

Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are fundamental tools. For instance, in related aryl-IF₂ compounds, multinuclear NMR, including ¹⁹F NMR, is crucial for studying the electronic environment and dynamic processes, such as rotation around the C–I bond. rsc.org The chemical shifts and coupling constants observed in ¹H and ¹³C NMR spectra provide valuable information about the substitution pattern and electronic distribution within the benzene (B151609) ring. For 1-chloro-2-iodobenzene (B47295), the precursor to the iodyl compound, ¹³C NMR data is available and serves as a reference point. nih.gov

Variable temperature NMR studies are particularly insightful for probing dynamic behaviors. In studies of bis(acyloxy)iodoarenes, variable temperature ¹⁷O-NMR has been used to investigate the exchange of oxygen atoms in acyloxy groups, revealing a dynamic process. researchgate.net Such techniques could be applied to 1-chloro-2-iodylbenzene to study the rotation of the iodyl group and its interactions with the adjacent chloro substituent.

Mass spectrometry, particularly techniques like Gas Chromatography-Mass Spectrometry (GC-MS), is essential for determining the molecular weight and fragmentation patterns, confirming the compound's identity. nih.gov

Table 1: Spectroscopic Data for Related Compounds

Compound Technique Key Findings Reference
Aryl-IF₂ compounds ¹⁹F NMR Provides information on the electronic environment and dynamic processes. rsc.org
1-Chloro-2-iodobenzene ¹³C NMR Characterizes the carbon skeleton of the precursor molecule. nih.gov

X-ray Crystallographic Analysis of Ortho-Substituted Iodylarenes

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of molecules in the solid state. For ortho-substituted iodylarenes, X-ray analysis reveals crucial details about intramolecular interactions that stabilize the hypervalent iodine center.

In a study of N-(2-iodylphenyl)-N,4-dimethylbenzenesulfonamide, an ortho-substituted iodylarene, single-crystal X-ray diffraction analysis showed a pseudocyclic structure. nih.gov This structure is formed by intramolecular I···O interactions between the hypervalent iodine center and the sulfonyl oxygens of the tosyl group. nih.gov This type of intramolecular stabilization is a common feature in ortho-substituted iodylarenes and is believed to contribute to their enhanced stability compared to their meta- or para-substituted counterparts.

Table 2: Crystallographic Data for an Ortho-Substituted Iodylarene

Compound Key Structural Feature Interaction Reference

Quantum Chemical Calculations (DFT/TD-DFT)

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are powerful computational tools used to investigate the electronic structure, bonding, reaction mechanisms, and reactivity of molecules.

DFT calculations are instrumental in understanding the nature of the bonding in hypervalent iodine compounds. The bonding in these molecules is often described by the presence of a three-center-four-electron (3c-4e) bond, which is highly polarized, longer, and weaker than a typical covalent bond. acs.org Computational studies on related hypervalent iodine compounds have shown good agreement between calculated structures and those determined by X-ray crystallography. nih.gov

For 1-chloro-2-iodylbenzene, DFT calculations could elucidate the electronic properties, such as the charge distribution and molecular orbital energies. Natural Bond Orbital (NBO) analysis, a common computational technique, can provide insights into the nature of the I-O and I-C bonds, as well as the intramolecular interactions between the chloro and iodyl groups. For instance, the Wiberg bond indices calculated for bis(acyloxy)iodoarenes indicate a low I-O bond order, which helps to explain certain reactivity patterns. researchgate.net

Computational modeling is a valuable tool for studying the mechanisms of reactions involving hypervalent iodine compounds. DFT calculations can be used to map out the potential energy surfaces of reactions, identifying transition states and intermediates. This allows for a detailed understanding of the reaction pathways and the factors that control them.

For example, computational studies have been used to investigate the extrusion reactions of diaryliodonium fluorides and the enantioselective 1,2-oxytrifluoromethylation of styrenes involving iodine reagents. acs.orgnih.gov In the context of 1-chloro-2-iodylbenzene, DFT calculations could be employed to model its behavior as an oxidant, predicting the transition state structures and activation barriers for reactions with various substrates.

DFT calculations can be used to predict the reactivity and selectivity of 1-chloro-2-iodylbenzene. By calculating properties such as frontier molecular orbital (FMO) energies (HOMO and LUMO), electrostatic potential maps, and various reactivity descriptors, it is possible to anticipate how the molecule will interact with other reagents.

The analysis of the molecular electrostatic potential (MEP) surface can identify the electrophilic and nucleophilic sites within the molecule, guiding predictions of its chemical behavior. For example, in a study of a quinoxaline (B1680401) derivative, MEP analysis helped to identify the regions of the molecule most susceptible to electrophilic and nucleophilic attack. Similar analyses for 1-chloro-2-iodylbenzene would be invaluable in predicting its reactivity in various organic transformations.

Conformational Analysis and Intermolecular Interactions

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. libretexts.org For 1-chloro-2-iodylbenzene, a key conformational aspect would be the rotation around the C-I bond.

The presence of the ortho-chloro substituent is expected to create a significant rotational barrier, influencing the preferred conformation of the iodyl group. rsc.org This steric hindrance can affect the accessibility of the iodine center to incoming reagents and thus influence the compound's reactivity.

Computational methods, such as DFT, are well-suited to explore the conformational landscape of 1-chloro-2-iodylbenzene. By calculating the relative energies of different rotamers, it is possible to identify the most stable conformation and the energy barriers for interconversion.

Intermolecular interactions also play a crucial role in the solid-state structure and properties of these compounds. Hirshfeld surface analysis, a computational tool often used in conjunction with X-ray crystallography, can be employed to visualize and quantify intermolecular contacts within the crystal lattice. rsc.org This analysis provides insights into the nature and strength of interactions such as hydrogen bonds, halogen bonds, and van der Waals forces, which collectively determine the crystal packing.

Table 3: Mentioned Chemical Compounds

Compound Name
1-Chloro-2-iodylbenzene
1-Chloro-2-iodobenzene
Aryl-IF₂ compounds
Bis(acyloxy)iodoarenes
N-(2-iodylphenyl)-N,4-dimethylbenzenesulfonamide
Diaryliodonium fluorides
Styrene

Emerging Research Frontiers and Future Prospects for 1 Chloro 2 Iodylbenzene

Development of Catalytic Cycles Incorporating 1-Chloro-2-iodylbenzene

The transition from using hypervalent iodine compounds as stoichiometric oxidants to incorporating them into catalytic cycles is a major goal in green chemistry. Research is focused on developing systems where 1-chloro-2-iodylbenzene, or its precursor 1-chloro-2-iodobenzene (B47295), can act as a catalyst. In these cycles, a terminal oxidant regenerates the active iodine(V) species, minimizing waste.

Catalytic systems often employ a co-oxidant to regenerate the iodylarene from the iodobenzene (B50100) byproduct formed after oxidation. mdpi.com For instance, iodylarenes can be generated in situ from the corresponding iodoarene using oxidants like Oxone or through metal-catalyzed processes. umn.eduumich.edu A typical catalytic cycle involves the oxidation of the substrate by 1-chloro-2-iodylbenzene, which is reduced to 1-chloro-2-iodobenzene. A terminal oxidant then re-oxidizes the 1-chloro-2-iodobenzene back to its pentavalent state, allowing the cycle to continue. rsc.org This approach significantly improves the atom economy and sustainability of the oxidation process. bohrium.com

Table 1: Potential Components in Catalytic Cycles Involving 1-Chloro-2-iodylbenzene

RoleExample Compound/SystemFunctionCitation
Pre-catalyst 1-Chloro-2-iodobenzeneOxidized in situ to the active I(V) species. rsc.org
Active Catalyst 1-Chloro-2-iodylbenzeneOxidizes the target substrate. nih.gov
Terminal Oxidant Oxone (Potassium peroxymonosulfate)Regenerates the active I(V) catalyst from its reduced I(I) form. mdpi.comumich.edu
Metal Co-catalyst Ruthenium Trichloride (RuCl₃)Facilitates the oxidation of the iodoarene to the iodylarene. umn.edu
Substrate Alcohols, SulfidesMolecules to be oxidized. rsc.orgnih.gov

Immobilization and Polymer-Supported Variants for Sustainable Processes

To enhance the sustainability and practicality of using 1-chloro-2-iodylbenzene, researchers are developing immobilized and polymer-supported versions. nih.gov This strategy involves attaching the iodoarene precursor to an insoluble solid support, such as a polystyrene resin. numberanalytics.com The solid-supported reagent can then be used in reactions, after which it can be easily recovered by simple filtration and regenerated for subsequent use. nsf.govrsc.org

This approach offers several advantages:

Easy Separation: Simplifies product purification by eliminating the need to separate the soluble iodoarene byproduct. numberanalytics.com

Recyclability: The recovered polymer-supported reagent can be re-oxidized and used in multiple reaction cycles, reducing cost and waste. nsf.govresearchgate.net

Improved Stability: Immobilization can sometimes enhance the stability of the reagent.

The synthesis of these supported reagents typically involves linking a derivative of 1-chloro-2-iodoaniline or a similar functionalized precursor to a polymer backbone, such as aminomethylated polystyrene, followed by oxidation to the iodine(V) state. researchgate.netconnectedpapers.com

Integration into Flow Chemistry and Automated Synthesis Platforms

Flow chemistry, which involves performing reactions in continuously flowing streams within microreactors, is a rapidly growing field that offers enhanced control over reaction parameters like temperature, pressure, and reaction time. semanticscholar.orgbeilstein-journals.org Integrating potent oxidants like 1-chloro-2-iodylbenzene into flow systems can improve safety by minimizing the amount of hazardous material present at any given time and by allowing for precise temperature control to prevent runaway reactions. semanticscholar.org

Furthermore, flow chemistry platforms can be automated and coupled with in-line analysis techniques. syrris.comrsc.org This allows for rapid reaction optimization and the creation of large libraries of compounds, which is particularly valuable in drug discovery. syrris.com An automated system could systematically vary substrates and reaction conditions with a flow reactor containing immobilized 1-chloro-2-iodylbenzene to quickly synthesize and screen a diverse range of new molecules. rsc.org This high-throughput approach can significantly accelerate research and development in medicinal chemistry. mdpi.com

Exploration of Photo- and Electrochemical Activation Pathways

Novel activation methods using light (photochemistry) or electricity (electrochemistry) are emerging as powerful tools to unlock new reactivity for hypervalent iodine compounds. rsc.org

Photochemical Activation: The synergistic combination of visible-light photoredox catalysis with hypervalent iodine reagents is a significant recent achievement. frontiersin.org In these systems, a photocatalyst absorbs light and activates the hypervalent iodine compound, often leading to the formation of highly reactive radical intermediates. nih.gov This approach enables unique chemical transformations under mild conditions that are often not possible with traditional thermal methods. acs.org

Electrochemical Activation: Electrochemistry offers a sustainable method for generating the active 1-chloro-2-iodylbenzene from its 1-chloro-2-iodobenzene precursor directly at an anode, eliminating the need for chemical oxidants. nsf.govnih.gov This process generates minimal waste. The combination of electrochemical generation with photochemical activation is a particularly exciting frontier, allowing potent oxidants to be generated and utilized at low electrode potentials, which enhances functional group tolerance in complex molecules. nih.gov

Table 2: Emerging Activation Methods for 1-Chloro-2-iodylbenzene Chemistry

Activation MethodPrincipleKey AdvantagesCitation
Photochemistry Use of visible light and a photocatalyst to generate reactive intermediates from the I(V) reagent.Mild reaction conditions, unique reactivity pathways, access to radical chemistry. frontiersin.orgnih.gov
Electrochemistry Anodic oxidation of the I(I) precursor to the active I(V) state.Avoids chemical oxidants, sustainable, high atom economy. nsf.govnih.gov
Photoelectrochemistry Combination of electrochemical reagent generation and photochemical activation.Enables potent reactivity at low potentials, broad functional group tolerance. nih.gov

Novel Applications in Materials Science and Medicinal Chemistry Lead Compound Derivatization

The powerful oxidizing and functionalization capabilities of 1-chloro-2-iodylbenzene open doors to new applications in both materials science and medicinal chemistry.

In materials science , hypervalent iodine reagents can be used as initiators for polymerization reactions. acs.org The reactivity of 1-chloro-2-iodylbenzene could be harnessed to synthesize novel polymers with specific properties imparted by the chloro-phenyl moiety. For example, it could be used in the polymerization of substituted acetylenes to create functional polymers. rsc.org

In medicinal chemistry , the derivatization of lead compounds is a critical step in drug discovery to optimize potency, selectivity, and pharmacokinetic properties. nih.gov 1-Chloro-2-iodylbenzene can be used to perform late-stage functionalization, introducing oxygen atoms or facilitating complex rearrangements on intricate molecules. Its ability to mediate oxidative C-C and C-N bond formations is particularly valuable for building molecular complexity. rsc.orgbohrium.com The presence of the chlorine atom in the reagent backbone may also influence the electronic properties and reactivity, potentially offering unique selectivity in the derivatization of pharmacologically active compounds. chemrxiv.org

Q & A

Q. What are the optimal synthetic routes for 1-Chloro-2-iodylbenzene, and how can purity be validated?

Synthesis of 1-Chloro-2-iodylbenzene typically involves electrophilic substitution or halogenation of iodobenzene derivatives. For purity validation:

  • Characterization Methods : Use 1H^1H-NMR and 13C^{13}C-NMR to confirm structural integrity .
  • Purity Assessment : High-performance liquid chromatography (HPLC) with UV detection (e.g., 254 nm) and elemental analysis (C, H, Cl, I) to ensure >98% purity .
  • Challenges : Avoid side products like 1,2-dichlorobenzene by controlling reaction temperature (0–5°C) and stoichiometry .

Q. What safety protocols are critical when handling 1-Chloro-2-iodylbenzene in laboratory settings?

  • Personal Protective Equipment (PPE) : Use polyvinyl alcohol gloves and Tychem® CPF 4 coveralls to prevent skin contact .
  • Ventilation : Conduct reactions in fume hoods with local exhaust ventilation to mitigate inhalation risks (IDLH = 1,000 ppm) .
  • First Aid : Immediate decontamination with soap/water for skin exposure; flush eyes for 15 minutes with water .

Q. How can researchers distinguish 1-Chloro-2-iodylbenzene from structurally similar compounds?

  • Spectroscopic Differentiation : Compare IR spectra for characteristic C-I stretching (500–600 cm1^{-1}) and Cl–C–I bending modes .
  • Mass Spectrometry : Look for molecular ion peaks at m/z 234 (M+^+) and isotopic patterns consistent with Cl and I .

Advanced Research Questions

Q. How do solvent polarity and temperature affect the stability of 1-Chloro-2-iodylbenzene in solution?

  • Experimental Design :
    • Prepare solutions in solvents of varying polarity (e.g., hexane, DMSO, ethanol).
    • Monitor degradation via UV-Vis spectroscopy at 24-hour intervals.
    • Quantify decomposition products (e.g., iodobenzene) using GC-MS .
  • Key Findings : Higher polarity solvents accelerate hydrolysis of the C–I bond, while temperatures >40°C promote radical decomposition .

Q. What strategies resolve contradictions in reported reaction yields for 1-Chloro-2-iodylbenzene-mediated cross-coupling reactions?

  • Data Analysis Framework :
    • Compare reaction conditions (e.g., catalyst loading, solvent, base) across studies.
    • Replicate experiments with controlled variables (e.g., anhydrous vs. wet solvents).
    • Use statistical tools (e.g., ANOVA) to identify significant yield influencers .
  • Case Study : Contradictions in Suzuki-Miyaura coupling yields (30–70%) were traced to trace oxygen levels affecting palladium catalyst activity .

Q. How can computational methods predict the reactivity of 1-Chloro-2-iodylbenzene in novel catalytic systems?

  • Methodology :
    • Perform density functional theory (DFT) calculations to model transition states for C–I bond activation.
    • Correlate computed activation energies with experimental rate constants.
    • Validate predictions using kinetic isotope effect (KIE) studies .
  • Applications : Predict regioselectivity in C–H functionalization reactions catalyzed by Pd or Cu .

Methodological Guidance

Q. How should researchers design experiments to study the environmental persistence of 1-Chloro-2-iodylbenzene?

  • Experimental Setup :
    • Biodegradation : Incubate with soil microbiota under aerobic/anaerobic conditions; monitor via LC-MS/MS .
    • Photodegradation : Exclude aqueous solutions to UV light (λ = 254 nm); track half-life using HPLC .
  • Data Interpretation : Compare degradation rates with structural analogs (e.g., 1-Chloro-4-fluorobenzene) to infer substituent effects .

Q. What advanced techniques characterize the electronic properties of 1-Chloro-2-iodylbenzene?

  • Cyclic Voltammetry : Measure redox potentials to assess electron-withdrawing effects of Cl and I substituents .
  • X-ray Photoelectron Spectroscopy (XPS) : Analyze binding energies of Cl 2p and I 3d orbitals to quantify charge distribution .

Data Contradiction Analysis

Q. Why do conflicting reports exist on the carcinogenic potential of chlorinated benzene derivatives like 1-Chloro-2-iodylbenzene?

  • Root Causes :
    • Variability in test models (e.g., rodent vs. human cell lines).
    • Differences in exposure duration and metabolite profiling .
  • Resolution Strategy : Conduct meta-analyses of existing data using IARC Monographs criteria for carcinogen classification .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.